Mouse Plasma Stability vs. Val-Cit-PAB
Ala-Ala-Asn-PAB linkers exhibit superior stability in mouse plasma compared to Val-Cit-PAB systems, which are known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C) . This difference is critical for accurate preclinical evaluation of ADC candidates, as premature payload release in rodent models can lead to overestimation of toxicity and underestimation of the therapeutic window. Asn-containing linkers have demonstrated high stability in mouse serum, with >85% of the drug-linker construct retained after 1 week of incubation under physiological conditions .
| Evidence Dimension | Plasma stability (mouse) |
|---|---|
| Target Compound Data | >85% intact after 1 week |
| Comparator Or Baseline | Val-Cit-PAB: susceptible to Ces1C cleavage; quantitative stability data not provided in the same assay |
| Quantified Difference | Ala-Ala-Asn-PAB demonstrates resistance to Ces1C-mediated cleavage, a known liability of Val-Cit-PAB in mouse plasma; >85% retention at 7 days |
| Conditions | Mouse plasma/serum incubation at 37°C |
Why This Matters
This plasma stability differential directly impacts the reliability of preclinical mouse models, enabling more accurate translation of safety and efficacy data to clinical development.
